molecular formula C18H17ClN2O3S B2904550 N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride CAS No. 2034316-36-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride

Cat. No. B2904550
CAS RN: 2034316-36-2
M. Wt: 376.86
InChI Key: PXJHGGAHTIZIAC-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxybenzyl)thiazol-2-amine hydrochloride is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent.

Scientific Research Applications

Psychotherapy Aid

This compound has been identified as potentially beneficial in the field of psychotherapy. It may be used in compositions for treating diseases, disorders, or conditions that benefit from psychotherapy . The enantiomerically pure compound or its salt/solvate forms could be part of therapeutic methods to enhance the efficacy of psychological treatments.

Organic Electrochemical Transistors (OECTs)

The compound’s structure suggests it could be useful in the design of n-type and ambipolar OECT materials . These materials are crucial for developing high transconductance, low operating voltage, and biocompatible devices for applications like chemo/biosensors, bioelectronics, and neuromorphic computing.

Anticancer Research

There is potential for this compound to be used in anticancer research. Derivatives of similar structural frameworks have been designed and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia .

Modulation of ATP-Binding Cassette Transporters

Compounds with a similar benzodioxol moiety have been studied as modulators of ATP-binding cassette transporters . These transporters play a significant role in the treatment of cystic fibrosis, and the compound could be part of new therapeutic strategies.

Enantiomeric Purity in Drug Design

The compound’s enantiomeric purity makes it a candidate for drug design, where the specific activity of one enantiomer over another is crucial. This can lead to more effective and targeted medications with fewer side effects .

Food Additives and Contaminants Safety

While not directly related to the compound , derivatives of the benzodioxol moiety have been evaluated by food safety authorities for their use as food additives and contaminants . This suggests a possible avenue for the compound’s application in food science.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S.ClH/c1-21-15-4-2-3-12(8-15)7-14-10-24-18(20-14)19-13-5-6-16-17(9-13)23-11-22-16;/h2-6,8-10H,7,11H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHGGAHTIZIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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